

# Tandutinib clinical trial protocol phase I II dosing

Author: Smolecule Technical Support Team, Date: February 2026

## Compound Focus: Tandutinib

CAS No.: 387867-13-2

Cat. No.: S548053

[Get Quote](#)

## Tandutinib Clinical Trial Application Notes

**Tandutinib** is an orally bioavailable small-molecule inhibitor targeting type III receptor tyrosine kinases, including **platelet-derived growth factor receptor- $\beta$  (PDGFR- $\beta$ )**, **Fms-like tyrosine kinase 3 (FLT3)**, and **c-Kit** [1] [2]. Its development has focused on acute myeloid leukemia (AML) and glioblastoma.

### Table 1: Key Clinical Trial Findings and Dosing

Trial Feature	Acute Myeloid Leukemia (AML)	Recurrent Glioblastoma
Recommended Phase II Dose	525 mg twice daily (monotherapy) [3]	600 mg twice daily [1] [4]
Dose-Limiting Toxicity (DLT)	Reversible generalized muscular weakness [3]	Reversible generalized muscular weakness [1]
Key Efficacy Findings	Antileukemic activity in FLT3-ITD mutant AML [3] [5]	Trial closed for lack of efficacy at interim analysis [1]
Central Nervous System Penetration	Information not specific to AML	Excellent; mean tumor-to-plasma ratio of $13.1 \pm 8.9$ [1] [4]

**Table 2: Pharmacokinetic and Pharmacodynamic Profile**

Parameter	Findings
Administration	Oral [3]
Elimination Half-Life	~6.4 days [4]
Time to Steady-State	>1 week of dosing [3]
Food Effect	Decreased oral bioavailability; dosing recommended 2 hours before or after meals [3]
Evidence of Target Engagement	Inhibition of FLT3 phosphorylation in circulating leukemic blasts (AML) [3]
Metabolism & Excretion	Not subject to extensive metabolism; likely eliminated by biliary excretion without significant biotransformation [4] [3]

## Detailed Experimental Protocols

### Pharmacokinetic Analysis in Glioblastoma Trial

This protocol details the measurement of **tandutinib** concentrations in brain tumor tissue and plasma [4].

- **Pre-surgical Dosing:** Patients scheduled for resection of recurrent glioblastoma received **tandutinib** 500 mg orally twice daily for 7 days.
- **Sample Collection:**
  - **Tissue:** A single intact section of tumor tissue (0.5–1.0 cm<sup>3</sup>) was rinsed with ice-cold PBS, blotted dry, and stored at -80°C.
  - **Plasma:** Peripheral blood samples (6 mL) were collected in spray-coated sodium heparin tubes immediately before and after surgery. Plasma was separated by centrifugation (1300 g, 10 min, 4°C) and stored at -80°C.
- **Sample Analysis:**
  - Homogenates were prepared from the frozen tumor samples.

- **Tandutinib** concentrations in plasma and tumor homogenates were determined using a validated reversed-phase high-performance liquid chromatography with tandem mass spectrometric detection (LC-MS/MS) method.
- The brain tumor-to-plasma concentration ratio (B/P) was calculated as: [**Tandutinib**] in tumor (ng/g) / average [**Tandutinib**] in plasma during surgery (ng/mL).

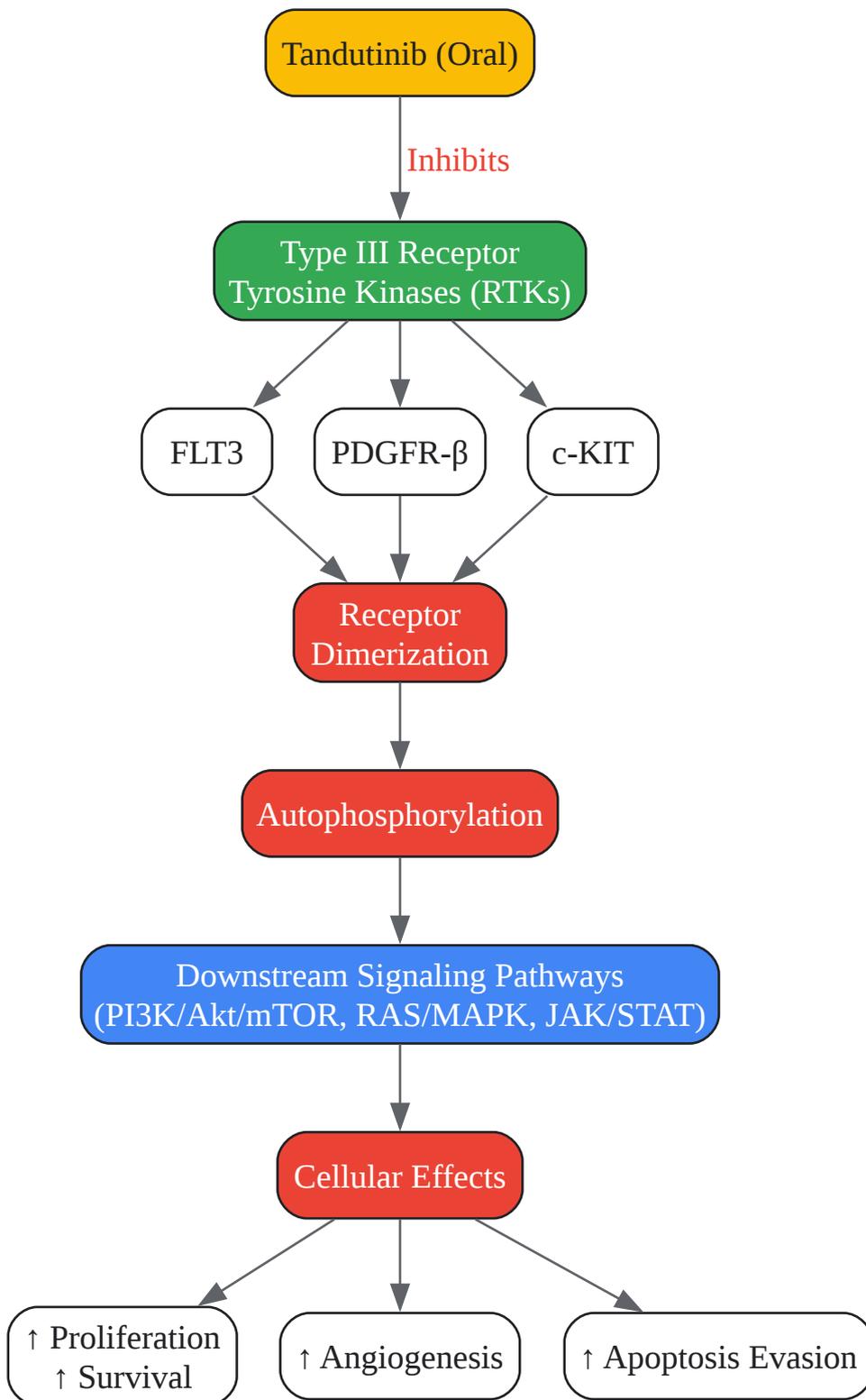
## Assessment of FLT3 Inhibition in AML Trial

This protocol confirms target inhibition in patients with AML [3].

- **Sample Collection:** Peripheral blood samples were obtained from patients with circulating leukemic blasts.
- **Western Blotting:**
  - Protein lysates were prepared from isolated blasts.
  - Lysates were subjected to Western blot analysis using antibodies specific for phosphorylated FLT3 and total FLT3.
  - Inhibition of FLT3 signaling was demonstrated by a reduction in the phosphorylation of FLT3 in samples taken after treatment with **tandutinib** compared to baseline.

## Tandutinib Mechanism of Action and Signaling Pathway

**Tandutinib** acts as a potent ATP-competitive antagonist of specific type III receptor tyrosine kinases. The following diagram illustrates its primary mechanism of action and the key signaling pathways it disrupts.



[Click to download full resolution via product page](#)

This mechanism is supported by pre-clinical models. In colon cancer cell lines and xenografts, **tandutinib** treatment inhibited phosphorylation of c-Kit, Akt, and mTOR, leading to suppressed proliferation, induced

apoptosis, and reduced expression of pro-angiogenic factors like VEGF and COX-2 [6] [7].

## Key Considerations for Protocol Development

- **Patient Selection for AML:** Clinical activity was most prominent in patients with **FLT3-ITD mutations** [3]. Enriching trial populations for this biomarker is crucial for evaluating efficacy.
- **Combination Therapy: Tandutinib** has been evaluated in combination with standard "7+3" induction chemotherapy (cytarabine and daunorubicin) for newly diagnosed AML [5]. An intermittent dosing schedule (e.g., days 1-14 per cycle) was better tolerated than continuous dosing due to gastrointestinal side effects.
- **Safety Monitoring:** Protocols should include close monitoring for **generalized muscle weakness**, which is the principal DLT. Cardiac monitoring (ECG) is also recommended due to **tandutinib's** activity against the hERG potassium channel in pre-clinical assays [3].

### Need Custom Synthesis?

Email: [info@smolecule.com](mailto:info@smolecule.com) or Request Quote Online.

## References

1. Feasibility, phase I, and phase II studies of tandutinib, an oral ... [pubmed.ncbi.nlm.nih.gov]
2. : Uses, Interactions, Mechanism of Action | DrugBank Online Tandutinib [go.drugbank.com]
3. Phase 1 clinical results with tandutinib (MLN518), a novel ... [pmc.ncbi.nlm.nih.gov]
4. Feasibility, phase I, and phase II studies of tandutinib, an oral ... [pmc.ncbi.nlm.nih.gov]
5. Phase 1/2 Study of Tandutinib (MLN518) Plus Standard ... [sciencedirect.com]
6. Tandutinib inhibits the Akt/mTOR signaling pathway to inhibit ... [pmc.ncbi.nlm.nih.gov]
7. Tandutinib inhibits the Akt/mTOR signaling pathway ... - PubMed [pubmed.ncbi.nlm.nih.gov]

To cite this document: Smolecule. [Tandutinib clinical trial protocol phase I II dosing]. Smolecule, [2026]. [Online PDF]. Available at: [<https://www.smolecule.com/products/b548053#tandutinib-clinical-trial-protocol-phase-i-ii-dosing>]

## Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

**Need Industrial/Bulk Grade?** Request Custom Synthesis Quote

## Smolecule

Your Ultimate Destination for Small-Molecule (aka. smolecule) Compounds, Empowering Innovative Research Solutions Beyond Boundaries.

## Contact

**Address:** Ontario, CA 91761, United States

**Phone:** (512) 262-9938

**Email:** [info@smolecule.com](mailto:info@smolecule.com)

**Web:** [www.smolecule.com](http://www.smolecule.com)